![molecular formula C13H13N5 B2405486 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile CAS No. 2415531-68-7](/img/structure/B2405486.png)
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile
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Overview
Description
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile, commonly known as TAMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TAMB is a heterocyclic compound that contains a triazole ring, an azetidine ring, and a benzonitrile group. In
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Despite not being naturally occurring, they exhibit remarkable chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core have been developed, including:
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:
Bioconjugation
1,2,3-Triazoles are used in bioconjugation reactions, linking biomolecules to synthetic entities for various applications.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazoles, a core structure in this compound, have broad applications in drug discovery . They have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Mode of Action
The anticancer activity of molecules with a 1,2,3-triazole core is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, antifungal, antiviral, and anticonvulsant effects .
properties
IUPAC Name |
3-[[3-(triazol-2-yl)azetidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-7-11-2-1-3-12(6-11)8-17-9-13(10-17)18-15-4-5-16-18/h1-6,13H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRAZORPPVIUMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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